![molecular formula C20H22ClN5O4 B2572713 ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 877797-08-5](/img/no-structure.png)

ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

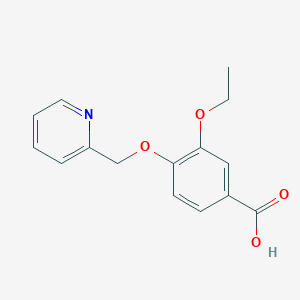

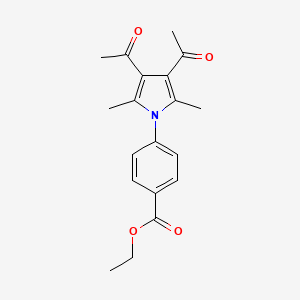

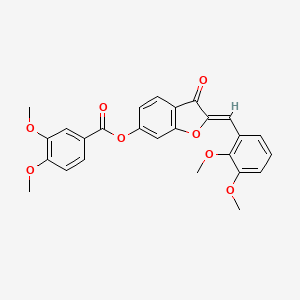

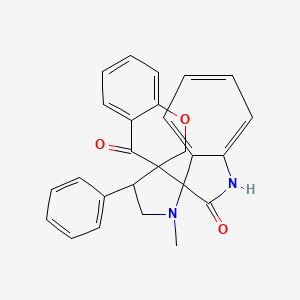

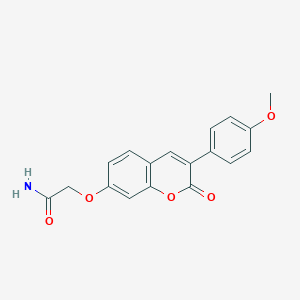

The compound is a derivative of purine, a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The compound contains a purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring .Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, depending on the specific conditions and reagents used. As a purine derivative, it might undergo reactions typical for purines, such as electrophilic aromatic substitution or nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any charges or polar bonds .Applications De Recherche Scientifique

Antimicrobial and Anticancer Properties

Research on compounds similar to ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has shown promising results in antimicrobial and anticancer applications. For instance, compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate demonstrated higher anticancer activity than the reference drug doxorubicin in some cases, as well as good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis and Transformations

Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound with a similar structure, has been synthesized and transformed to produce various products, indicating the versatile synthetic potential of these compounds. These transformations are crucial in creating new derivatives with potentially valuable properties (Bevk, Kmetič, Rečnik, Svete, Golič, Golobič, & Stanovnik, 2001).

Intermediate for Peptidic Nucleic Acid Synthesis

Compounds like ethyl 2,6-dichloropurine-9-acetate have been utilized as intermediates in the synthesis of peptidic nucleic acids (PNAs) containing purine nucleobases. This highlights the role of such compounds in facilitating the synthesis of more complex biological molecules (Chan, Schwalbe, Sood, & Fraser, 1995).

Anti-HIV-1 Activity

New derivatives of pyrimidin-4(3H)-one, structurally similar to ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, have shown potential in inhibiting human immunodeficiency virus type 1 (HIV-1) in vitro. This suggests a potential role in antiviral therapy (Novikov, Ozerov, Sim, & Buckheit, 2004).

Ultrasonic-Assisted Synthesis

Ethyl 5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives were efficiently synthesized using ultrasound-assisted methods. This technique highlights the advanced methodologies employed in the synthesis of these complex compounds (Darehkordi & Ghazi, 2015).

Antimicrobial Derivatives

Compounds starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, which are structurally related, have been synthesized and shown to have good antibacterial and antifungal activities. This underscores their potential in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Orientations Futures

Propriétés

Numéro CAS |

877797-08-5 |

|---|---|

Nom du produit |

ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

Formule moléculaire |

C20H22ClN5O4 |

Poids moléculaire |

431.88 |

Nom IUPAC |

ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C20H22ClN5O4/c1-4-30-15(27)11-26-18(28)16-17(23(3)20(26)29)22-19-24(9-12(2)10-25(16)19)14-7-5-13(21)6-8-14/h5-8,12H,4,9-11H2,1-3H3 |

Clé InChI |

LTPJTHXITUXLBB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Cl)C)N(C1=O)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide hydrochloride](/img/structure/B2572633.png)

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2572634.png)

![3-[[1-[3-(2-Fluorophenyl)propanoyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2572637.png)

![3-{1-[2-(Benzyloxy)acetyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2572639.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2572641.png)

![N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)-2,2-diphenylacetamide](/img/structure/B2572643.png)

![1-[(4-methoxyphenoxy)methyl]-N-methyl-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B2572644.png)

![2-chloro-N-[(5E)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2572645.png)